4-Epidoxycycline

Description

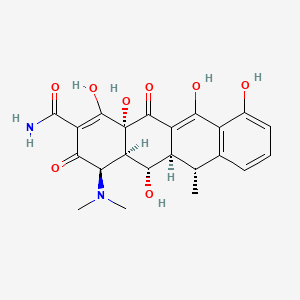

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4R,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15+,17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRLCUYIXIAHR-NLJUDYQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316643 | |

| Record name | 4-Epidoxycycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6543-77-7 | |

| Record name | 4-Epidoxycycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Epidoxycycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPIDOXYCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR57F2W7Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 4-Epidoxycycline in Gene Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epidoxycycline (4-ED), a stereoisomer and hepatic metabolite of the commonly used antibiotic doxycycline, has emerged as a critical tool in the precise control of gene expression in eukaryotic systems.[1][2][3][4] Its primary advantage lies in its ability to modulate tetracycline-inducible (Tet) gene expression systems with an efficiency comparable to doxycycline, while being devoid of antibiotic properties.[1] This key feature mitigates concerns regarding off-target effects, such as the disruption of gut microbiota and the potential for inducing antibiotic resistance, making 4-ED a superior choice for long-term in vivo studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound in gene regulation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Mechanism of Action: The Tetracycline-Inducible Systems

The regulatory effects of this compound are mediated through its interaction with the components of the bacterial tetracycline resistance operon from Escherichia coli, which has been ingeniously adapted for use in eukaryotes. These systems, broadly categorized as Tet-Off and Tet-On, rely on the tetracycline repressor protein (TetR) and the tetracycline operator (tetO) DNA sequence.

The Tet-Off System

In the Tet-Off system, a tetracycline-controlled transactivator (tTA) protein is constitutively expressed. This protein is a fusion of the TetR and the VP16 transactivation domain of Herpes Simplex Virus. In the absence of an effector molecule like this compound, tTA binds to the tetO sequences within a tetracycline-responsive element (TRE) in the promoter of a gene of interest, thereby activating its transcription.

When this compound is introduced, it binds to the TetR portion of the tTA protein. This binding induces a conformational change in tTA, preventing it from binding to the TRE. Consequently, transcription of the target gene is turned off.

The Tet-On System

The Tet-On system operates in the reverse manner. It utilizes a reverse tetracycline-controlled transactivator (rtTA), which is a mutant form of tTA. The rtTA protein can only bind to the TRE and activate gene transcription in the presence of an effector molecule.

When this compound is administered, it binds to rtTA, enabling the transactivator to bind to the TRE and switch on the expression of the target gene. The removal of this compound leads to the dissociation of rtTA from the TRE, thus silencing gene expression.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Conditional Mouse Model

| Treatment Group | Administration Route | Dosage | Tumor Remission Rate (within 7 days) |

| Doxycycline (Positive Control) | Drinking Water | 7.5 mg/ml | > 95% |

| This compound | Drinking Water | 7.5 mg/ml | > 95% |

| This compound | Subcutaneous Injection | 10 mg/kg body weight | > 95% |

| Anhydrotetracycline (Positive Control) | Subcutaneous Injection | 10 mg/kg | > 95% |

Experimental Protocols

General Protocol for In Vitro Gene Induction using this compound in a Tet-On System with a Luciferase Reporter

This protocol is a representative example for assessing the efficacy of this compound in inducing gene expression in a mammalian cell line stably expressing the rtTA and a luciferase reporter gene under the control of a TRE.

Materials:

-

Mammalian cell line stably expressing the rtTA transactivator and a TRE-driven luciferase reporter gene.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound (stock solution in sterile water or ethanol).

-

Doxycycline (stock solution for comparison).

-

Phosphate-buffered saline (PBS).

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate at 37°C and 5% CO2 overnight.

-

Induction: Prepare serial dilutions of this compound and Doxycycline in complete cell culture medium. The final concentrations should typically range from 1 ng/mL to 1000 ng/mL.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inducers. Include a "no inducer" control.

-

Incubate the plate for 24-48 hours at 37°C and 5% CO2.

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Remove the medium from the wells and wash gently with PBS.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for cell lysis and the luciferase reaction to stabilize.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Plot the luminescence readings against the concentration of the inducer to generate a dose-response curve.

Mandatory Visualizations

Signaling Pathways

Caption: The Tet-Off System: Gene expression is active in the absence of this compound.

Caption: The Tet-On System: Gene expression is activated in the presence of this compound.

Experimental Workflow

Caption: Workflow for in vitro comparison of this compound and Doxycycline.

Conclusion

This compound stands as a potent and refined tool for the regulation of gene expression in tetracycline-inducible systems. Its lack of antibiotic activity makes it an exemplary choice for a wide range of research applications, particularly in long-term and in vivo studies where off-target effects of traditional tetracyclines are a concern. The ability to tightly control gene expression with high efficiency opens up avenues for sophisticated experimental designs in basic research, drug discovery, and the development of gene therapies. This guide provides the foundational knowledge for the effective implementation of this compound in gene regulation studies.

References

The Emergence of a Non-Antibiotic Tetracycline: A Technical Guide to 4-Epidoxycycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epidoxycycline, a stereoisomer of the widely used antibiotic doxycycline, has garnered significant attention in the scientific community for its unique biological profile. Unlike its parent compound, this compound lacks significant antibiotic activity, a characteristic that has paved the way for its application in non-antimicrobial contexts, most notably in the precise control of gene expression. This technical guide provides an in-depth exploration of the discovery, synthesis, and key applications of this compound, offering detailed experimental protocols and data for researchers in drug development and molecular biology.

Discovery and Characterization

This compound was primarily identified as a degradation product of doxycycline. Its formation occurs through a process of epimerization at the C-4 position of the doxycycline molecule. This chemical transformation is notably influenced by environmental factors such as heat and acidic pH.[1][2] Early studies on the stability of doxycycline revealed the presence of this epimer, highlighting the importance of stereochemistry in the biological activity of tetracyclines. The alteration at the C-4 position results in a significant reduction of its antibacterial properties, a pivotal discovery that unlocked its potential for other scientific applications.[3] In addition to being a product of degradation, this compound is also recognized as a hepatic metabolite of doxycycline.[4]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄N₂O₈ | [5] |

| Molecular Weight | 444.4 g/mol | |

| CAS Number | 6543-77-7 | |

| Purity | Typically ≥70% (commercially available) | |

| Solubility | Slightly soluble in DMSO and Methanol |

Synthesis and Purification

A dedicated, high-yield synthetic pathway for this compound is not extensively documented in scientific literature. Its preparation is predominantly achieved through the controlled degradation or epimerization of doxycycline. This process typically involves subjecting a doxycycline solution to acidic conditions.

Experimental Protocol: Forced Degradation for this compound Preparation

This protocol describes a general method for the forced degradation of doxycycline to generate this compound.

Materials:

-

Doxycycline hyclate

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M (for pH adjustment)

-

Distilled water

-

pH meter

-

Stir plate and stir bar

-

Reaction vessel

Procedure:

-

Prepare a solution of doxycycline hyclate in distilled water at a concentration of 1 mg/mL.

-

Adjust the pH of the solution to a range of 3 to 5 using 0.1 M HCl. This pH range is reported to be optimal for the epimerization process.

-

Gently stir the solution at room temperature. The reaction can be monitored over time using High-Performance Liquid Chromatography (HPLC) to determine the ratio of doxycycline to this compound.

-

Once the desired conversion is achieved, the reaction can be neutralized by the careful addition of 0.1 M NaOH.

-

The resulting solution will contain a mixture of doxycycline, this compound, and potentially other degradation products.

Experimental Protocol: Purification by Preparative HPLC

Purification of this compound from the reaction mixture is crucial for obtaining a high-purity sample for experimental use. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.

Instrumentation and Reagents:

-

Preparative HPLC system with a UV detector

-

C18 preparative column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA) as a mobile phase modifier

Procedure:

-

Method Development: Initially, an analytical HPLC method should be developed to achieve baseline separation of doxycycline and this compound. A common mobile phase consists of a gradient of acetonitrile and water with 0.1% formic acid.

-

Scaling Up: The analytical method is then scaled up to a preparative scale. This involves adjusting the flow rate and injection volume according to the dimensions of the preparative column.

-

Sample Preparation: The crude reaction mixture containing this compound is filtered through a 0.45 µm filter before injection.

-

Purification: The sample is injected onto the preparative HPLC system. Fractions are collected as the this compound peak elutes.

-

Fraction Analysis: The collected fractions are analyzed by analytical HPLC to confirm the purity of this compound.

-

Solvent Removal: The solvent from the purified fractions is removed under reduced pressure using a rotary evaporator.

-

Lyophilization: The resulting aqueous solution is lyophilized to obtain pure this compound as a solid.

Quantitative Data

The yield of this compound from the epimerization of doxycycline is dependent on the reaction conditions. The following table summarizes data from various doxycycline degradation studies, which can be used to estimate the formation of this compound.

| Stress Condition | Duration | Doxycycline Degradation (%) | Reference |

| 0.1 M HCl | 90 minutes | Significant degradation observed | |

| 1.0 N HCl (refluxed at 60°C) | 12 hours | - | |

| 0.1 M NaOH | 90 minutes | Higher degradation than acidic conditions | |

| 3% H₂O₂ | - | Sample undergoes greater degradation compared to standard | |

| Heat (70°C) | 90 days (Capsules) | ~38% | |

| Heat (70°C) | 90 days (Bulk Drug) | ~72% | |

| Daylight at 40°C | 5.5 days | Continuous decrease in doxycycline |

Key Applications and Mechanisms of Action

Control of Gene Expression: The Tet-On/Tet-Off System

The most prominent application of this compound is its use as an inducer in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems. Its lack of antibiotic activity makes it a superior alternative to doxycycline, as it does not exert selective pressure on cells or gut microbiota in animal models.

In the Tet-Off system , the tetracycline transactivator (tTA) protein binds to the tetracycline response element (TRE) in the absence of an inducer, leading to gene expression. When this compound is added, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.

In the Tet-On system , a reverse tetracycline transactivator (rtTA) is used. This protein can only bind to the TRE and activate gene expression in the presence of an inducer like this compound.

Caption: The mechanism of Tet-On and Tet-Off gene expression systems.

Regulation of HER2 Gene Expression

Studies have utilized this compound in conditional mouse models to regulate the expression of the oncogene HER2, which is implicated in breast cancer. In these models, the expression of HER2 is placed under the control of a Tet-responsive promoter. The administration of this compound allows for the precise switching on or off of HER2 expression, providing a powerful tool to study the effects of this oncogene on tumor growth and remission.

Caption: Control of HER2 expression using a Tet-On system with this compound.

Anti-Inflammatory Properties

Tetracyclines, including doxycycline, are known to possess anti-inflammatory properties independent of their antibiotic activity. These effects are attributed to their ability to inhibit matrix metalloproteinases (MMPs) and reduce the production of pro-inflammatory cytokines. While specific studies on the anti-inflammatory mechanisms of this compound are less common, it is presumed to share these properties with its parent compound.

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion

This compound represents a fascinating example of how a subtle stereochemical change can dramatically alter the biological activity of a molecule. Its journey from a degradation product of doxycycline to a valuable tool in molecular biology underscores the importance of continued research into the properties of known compounds. For researchers in drug development and related fields, this compound offers a non-antibiotic alternative for controlling gene expression and potentially a scaffold for the development of novel anti-inflammatory agents. The methodologies and data presented in this guide provide a solid foundation for the synthesis, purification, and application of this unique tetracycline derivative.

References

- 1. This compound | 6543-77-7 | Benchchem [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Genome-wide effect of tetracycline, doxycycline and this compound on gene expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C22H24N2O8 | CID 54676637 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Reason for Inactivity: A Technical Guide to the Lack of Antibiotic Activity in 4-Epidoxycycline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental reasons behind the lack of antibiotic activity in 4-epidoxycycline, a stereoisomer of the potent antibiotic doxycycline. By examining its structure, interaction with the bacterial ribosome, and comparative bioactivity data, this document provides a comprehensive understanding of the critical role of stereochemistry in the antibacterial efficacy of tetracyclines.

Introduction: The Significance of Stereoisomerism in Antibiotic Efficacy

Doxycycline is a widely used broad-spectrum antibiotic belonging to the tetracycline class. Its mechanism of action involves the inhibition of bacterial protein synthesis, a process crucial for bacterial growth and replication. This compound is a stereoisomer of doxycycline, meaning it shares the same chemical formula and connectivity of atoms but differs in the three-dimensional arrangement of atoms at a single chiral center, specifically carbon 4. This subtle structural alteration has profound consequences for its biological activity, rendering it essentially inactive as an antibiotic. Understanding the molecular basis for this inactivity is crucial for the rational design of new and more effective antimicrobial agents.

The Mechanism of Action of Doxycycline: Targeting the Bacterial Ribosome

Doxycycline exerts its bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria.[1][2] This binding physically blocks the A-site of the ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1][2] Consequently, the elongation of the polypeptide chain is halted, and bacterial protein synthesis is inhibited.[1] This targeted disruption of a fundamental cellular process ultimately suppresses bacterial growth and allows the host's immune system to clear the infection.

The interaction between doxycycline and the 30S ribosomal subunit is highly specific and dependent on the precise three-dimensional conformation of the antibiotic molecule. Key interactions involve hydrogen bonding and chelation of magnesium ions, which stabilize the binding of the drug to the ribosomal RNA and proteins.

The Decisive Role of C4 Stereochemistry

The critical difference between doxycycline and its inactive epimer lies in the stereochemistry at the C4 position of the tetracycline ring structure. In the active doxycycline molecule, the dimethylamino group at C4 is in the alpha-configuration. In this compound, this group is in the beta-configuration. This inversion of stereochemistry drastically alters the overall shape of the molecule.

This altered three-dimensional structure of this compound prevents it from fitting correctly into the binding pocket on the 30S ribosomal subunit. The precise network of hydrogen bonds and coordination with magnesium ions that is essential for the stable binding of doxycycline cannot be established by its 4-epimer. This failure to bind effectively to its molecular target is the direct cause of its lack of antibiotic activity.

Quantitative Analysis of Antibiotic Activity

The most direct way to quantify and compare the antibiotic activity of doxycycline and this compound is by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While specific MIC values for this compound are not widely reported in the literature due to its established inactivity, it is understood that its MIC would be significantly higher than that of doxycycline, effectively classifying it as inactive.

For illustrative purposes, the following table presents typical MIC values for doxycycline against common bacterial pathogens. It is anticipated that the MIC for this compound against these same strains would be well above the standard susceptibility breakpoints, often expressed as >128 µg/mL.

| Bacterial Strain | Doxycycline MIC (µg/mL) | This compound MIC (µg/mL) |

| Escherichia coli | 0.5 - 4 | >128 (Expected) |

| Staphylococcus aureus | 0.12 - 2 | >128 (Expected) |

| Streptococcus pneumoniae | 0.06 - 1 | >128 (Expected) |

| Haemophilus influenzae | 0.25 - 2 | >128 (Expected) |

Note: The MIC values for doxycycline are representative and can vary depending on the specific strain and testing methodology. The values for this compound are based on the consistent reports of its lack of antibiotic activity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Doxycycline and this compound stock solutions

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Antibiotic Dilution: Prepare serial twofold dilutions of doxycycline and this compound in CAMHB in the 96-well plates. The typical concentration range for doxycycline is 0.06 to 64 µg/mL. For this compound, a higher range (e.g., 1 to 128 µg/mL or higher) should be tested to confirm inactivity.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the naked eye.

Ribosome Binding Assay (Conceptual)

To experimentally demonstrate the differential binding of doxycycline and this compound to the ribosome, a competitive radioligand binding assay could be employed.

Principle: This assay measures the ability of a non-labeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-doxycycline) for binding to the 30S ribosomal subunit.

Materials:

-

Purified bacterial 70S ribosomes or 30S ribosomal subunits

-

Radiolabeled [³H]-doxycycline

-

Non-labeled doxycycline and this compound

-

Binding buffer (containing appropriate ions, e.g., Mg²⁺)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation: Incubate a constant amount of 30S ribosomal subunits with a fixed concentration of [³H]-doxycycline in the presence of increasing concentrations of non-labeled doxycycline (as a positive control) or this compound.

-

Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters. The ribosomes and any bound radioligand will be retained on the filter, while unbound radioligand will pass through.

-

Washing: Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³H]-doxycycline as a function of the concentration of the competing compound. A significant decrease in radioactivity with increasing concentrations of the competitor indicates binding to the same site. It is expected that doxycycline will effectively displace [³H]-doxycycline, while this compound will show little to no displacement, confirming its poor binding affinity.

Visualizations

Caption: Doxycycline binds to the A-site on the 30S ribosomal subunit, blocking tRNA and inhibiting protein synthesis.

Caption: The stereochemistry of doxycycline allows for effective ribosomal binding and antibiotic activity, which is lost in this compound.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion

The case of this compound serves as a powerful illustration of the principle of stereospecificity in pharmacology. A minor change in the three-dimensional arrangement of a single functional group is sufficient to completely abrogate the antibiotic activity of a potent drug like doxycycline. This is due to the disruption of the precise molecular interactions required for binding to the bacterial 30S ribosomal subunit. For researchers and drug development professionals, this underscores the critical importance of considering stereochemistry in the design and synthesis of new therapeutic agents. A thorough understanding of the structure-activity relationships of existing antibiotics is paramount to overcoming the challenges of antimicrobial resistance and developing the next generation of effective treatments.

References

The Pivotal Role of Stereochemistry: A Technical Guide to 4-Epidoxycycline's Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxycycline, a widely utilized tetracycline antibiotic, undergoes in vivo epimerization at the C4 position to form its stereoisomer, 4-epidoxycycline. This structural alteration, seemingly minor, has profound implications for the molecule's biological activity. While rendering the compound largely inactive as an antibiotic, the stereochemical shift preserves its ability to modulate gene expression in tetracycline-inducible systems. This technical guide provides an in-depth exploration of the stereochemical nuances of this compound, its functional consequences, and its application as a powerful tool in biomedical research. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to offer a comprehensive resource for professionals in drug development and cellular biology.

Introduction: The Significance of Stereoisomerism

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical determinant of biological function. In pharmacology, enantiomers and diastereomers of a drug can exhibit vastly different activities, potencies, and toxicities. The case of doxycycline and its C4 epimer, this compound, provides a compelling example of how a subtle change in stereochemistry can uncouple distinct biological functions within the same molecular scaffold.

This compound is a hepatic metabolite of doxycycline and can also form as a degradation product.[1][2][3] The key structural difference lies in the orientation of the dimethylamino group at the fourth carbon of the tetracycline ring. This epimerization from the active (alpha) configuration in doxycycline to the epi (beta) configuration in this compound is the primary reason for the loss of its antibacterial properties.[1] However, this stereoisomer retains the ability to interact with the tetracycline repressor protein (TetR) and its reverse mutant (revTetR), the core components of the widely used Tet-On and Tet-Off inducible gene expression systems.[2] This unique characteristic makes this compound an invaluable tool for researchers seeking to control gene expression without the confounding effects of antibiotic activity.

Quantitative Data: A Comparative Analysis

Table 1: Comparative Efficacy in Gene Expression Regulation and Antibacterial Activity

| Compound | System | Target Gene | Outcome | Efficacy | Antibacterial Activity | Reference |

| Doxycycline | Tet-Off (in vitro) | HER2 | Suppression of Expression | Similarly efficient to 4-ED | Yes | |

| This compound | Tet-Off (in vitro) | HER2 | Suppression of Expression | Similarly efficient to Dox | No | |

| Doxycycline | Tet-On (in vitro) | HER2 | Induction of Expression | Similarly efficient to 4-ED | Yes | |

| This compound | Tet-On (in vitro) | HER2 | Induction of Expression | Similarly efficient to Dox | No | |

| Doxycycline | In vivo tumor model | HER2 | >95% tumor remission | Similarly efficient to 4-ED | Yes | |

| This compound | In vivo tumor model | HER2 | >95% tumor remission | Similarly efficient to Dox | No |

Experimental Protocols

In Vitro Gene Expression Assay Using the Tet-On System

This protocol outlines the steps to compare the efficacy of doxycycline and this compound in inducing the expression of a target gene, such as HER2, in a stable cell line engineered with the Tet-On system.

Materials:

-

Tet-On inducible cell line (e.g., expressing HER2 under the control of a tetracycline-responsive promoter)

-

Complete cell culture medium

-

Doxycycline stock solution (1 mg/mL in sterile water or ethanol)

-

This compound stock solution (1 mg/mL in sterile water or ethanol)

-

Phosphate-buffered saline (PBS)

-

Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)

-

Reagents and equipment for Western blotting

Procedure:

-

Cell Seeding: Plate the Tet-On inducible cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment.

-

Induction: The following day, replace the medium with fresh medium containing the desired concentration of doxycycline or this compound. A typical concentration range to test is 0.1 - 10 µg/mL. Include a vehicle-only control.

-

Incubation: Incubate the cells for 24-48 hours to allow for target gene expression.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blot Analysis: Proceed with Western blot analysis to detect the expression of the target protein (e.g., HER2).

Western Blot Analysis of HER2 Expression

This protocol describes the detection of HER2 protein levels following induction with doxycycline or this compound.

Materials:

-

Protein lysates from the in vitro gene expression assay

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HER2 (e.g., Rabbit anti-human HER2/ErbB2)

-

Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-HER2 antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to compare the levels of HER2 expression induced by doxycycline and this compound.

HPLC Method for the Separation and Quantification of Doxycycline and this compound

This protocol provides a method for the analytical separation and quantification of doxycycline and its C4 epimer, which is crucial for stability studies and quality control.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and potassium dihydrogen orthophosphate buffer (pH 4.0) in a 40:60 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 325 nm.

-

Column Temperature: Ambient (approximately 25°C).

Procedure:

-

Standard Preparation: Prepare standard solutions of doxycycline and this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the sample containing doxycycline and/or this compound in the mobile phase to a concentration within the linear range of the assay.

-

Injection: Inject a fixed volume of the standard and sample solutions into the HPLC system.

-

Chromatography: Run the analysis under the specified conditions. The retention time for this compound is typically shorter than that of doxycycline.

-

Quantification: Generate a calibration curve using the peak areas of the standard solutions. Use this curve to determine the concentration of doxycycline and this compound in the sample.

Signaling Pathways and Molecular Interactions

Beyond its role in inducible gene expression systems, the tetracycline scaffold, including doxycycline, is known to possess non-antibiotic properties that modulate various cellular signaling pathways, particularly those involved in inflammation. While specific studies on this compound's effects on these pathways are limited, the shared core structure with doxycycline suggests potential for similar activities.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Doxycycline has been shown to inhibit NF-κB activation. This inhibition can occur through the prevention of the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including the ERK and p38 MAPK pathways, are critical for regulating a wide range of cellular processes such as proliferation, differentiation, and stress responses. Doxycycline has been shown to inhibit the ERK/MAPK and p38 MAPK signaling pathways.

Conclusion

The stereochemical relationship between doxycycline and this compound serves as a powerful illustration of the structure-activity relationship in drug function. The C4 epimerization effectively ablates the antibiotic activity of doxycycline while preserving its utility as a regulator of gene expression in tetracycline-inducible systems. This unique property establishes this compound as a superior control agent in research settings, allowing for the study of gene function without the confounding variables associated with antibiotic use. The non-antibiotic, anti-inflammatory properties of the tetracycline scaffold, likely shared by this compound, further highlight the potential for this class of molecules in therapeutic areas beyond infectious diseases. This guide provides a foundational resource for researchers and drug development professionals to understand and leverage the distinct functions of this compound, driven by its specific stereochemistry.

References

The Untapped Potential of 4-Epidoxycycline: A Technical Guide to its Putative Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Epidoxycycline, a non-antibiotic epimer and hepatic metabolite of doxycycline, presents a compelling yet underexplored avenue for anti-inflammatory research.[1] While direct studies on its immunomodulatory effects are scarce, its structural similarity to the well-characterized anti-inflammatory agent, doxycycline, suggests a significant potential for therapeutic development. This technical guide provides a comprehensive overview of the known attributes of this compound and delves into the extensive research on doxycycline's anti-inflammatory mechanisms as a foundational framework for future investigation into this compound. The absence of antibiotic activity in this compound may offer a superior safety profile for long-term treatment of inflammatory conditions by avoiding the risks of antibiotic resistance.[1][2]

Introduction to this compound

The Anti-inflammatory Paradigm of Doxycycline: A Proxy for this compound Research

Given the limited direct data on this compound, this guide will now focus on the well-established anti-inflammatory properties of doxycycline to inform and inspire future research directions. Doxycycline exerts its anti-inflammatory effects through a variety of mechanisms, independent of its antimicrobial action. These include the inhibition of key inflammatory signaling pathways, reduction of pro-inflammatory cytokine production, and modulation of cellular inflammatory responses.

Inhibition of Pro-inflammatory Cytokine and Mediator Production

Doxycycline has been shown to dose-dependently inhibit the production of several key pro-inflammatory cytokines and mediators in various cell types. The following table summarizes the quantitative data from in vitro studies on doxycycline's inhibitory effects.

| Cell Type | Inflammatory Stimulus | Inhibited Cytokine/Mediator | Concentration of Doxycycline | Percentage Inhibition / Effect | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Staphylococcal Exotoxin B (SEB) | IL-1β, IL-6, TNF-α, IFN-γ, MCP-1, MIP-1α, MIP-1β | Dose-dependent | Not specified | |

| Human Monocytic Cells | Aggregatibacter actinomycetemcomitans | TNF-α, IL-1α, IL-1β, IL-6, IL-8 | Low-doses | Significant inhibition | |

| Human Keratinocytes (HaCaT cells) | Lipopolysaccharide (LPS) | IL-8, TNF-α, IL-6 | 0.3 and 0.6 mg/μL (low doses) | More effective than high doses in pre- and post-treatment | |

| Murine Macrophages (RAW 264.7 cells) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Not specified | Inhibition of iNOS | |

| Human Monocyte-Derived Macrophages | Aggregatibacter actinomycetemcomitans LPS | IL-1β, IL-8, TNF-α | 2 µM | Significant decrease | |

| Human Monocyte-Derived Macrophages | Aggregatibacter actinomycetemcomitans LPS | IL-6 | 10 µM | Significant reduction |

Modulation of Key Inflammatory Signaling Pathways

Doxycycline's anti-inflammatory effects are mediated through its interaction with critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Doxycycline has been demonstrated to inhibit NF-κB activation.

The p38 MAPK pathway is another crucial regulator of inflammatory responses. Doxycycline has been shown to suppress the phosphorylation of p38 MAPK, thereby inhibiting downstream inflammatory processes.

Experimental Protocols: Investigating the Anti-inflammatory Effects of Doxycycline (as a model for this compound)

The following are generalized experimental protocols derived from studies on doxycycline that can be adapted for investigating the anti-inflammatory properties of this compound.

In Vitro Inhibition of Cytokine Production

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) can be isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Alternatively, cell lines such as THP-1 (human monocytic leukemia) or RAW 264.7 (murine macrophage) can be used.

-

Stimulation: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) or a superantigen like Staphylococcal Enterotoxin B (SEB).

-

Cytokine Measurement: After an incubation period (e.g., 6-24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

-

Data Analysis: The percentage inhibition of cytokine production by this compound at each concentration is calculated relative to the stimulated control (cells treated with the inflammatory agent alone).

Western Blot Analysis of Signaling Pathway Inhibition

-

Cell Lysis: Following treatment with this compound and the inflammatory stimulus, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the effect of this compound on protein phosphorylation.

Future Directions and Conclusion

The anti-inflammatory potential of this compound is a promising area of research that warrants significant investigation. Its lack of antibiotic activity makes it a particularly interesting candidate for the long-term management of chronic inflammatory diseases. Future research should focus on:

-

Directly assessing the anti-inflammatory effects of this compound in vitro and in vivo.

-

Elucidating the specific molecular mechanisms by which this compound modulates inflammatory pathways.

-

Conducting comparative studies between this compound and doxycycline to determine their relative anti-inflammatory potencies.

-

Investigating the efficacy of this compound in preclinical models of various inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for 4-Epidoxycycline in Tet-On/Tet-Off Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetracycline (Tet)-inducible gene expression system is a powerful tool for regulating gene expression in eukaryotic cells. This system, existing in two primary forms as Tet-On and Tet-Off, allows for the precise control of transgene expression through the administration of tetracycline or its derivatives. Doxycycline (Dox) is the most commonly used effector molecule. However, its antibiotic properties can lead to undesirable off-target effects, particularly in long-term studies or in vivo models, such as alterations in gut microbiota.[1]

4-Epidoxycycline (4-ED), a stereoisomer and hepatic metabolite of doxycycline, has emerged as a promising alternative.[1] It demonstrates comparable efficiency to doxycycline in regulating gene expression in both Tet-On and Tet-Off systems, both in vitro and in vivo.[1] Crucially, 4-ED lacks the antibiotic activity of doxycycline, thereby mitigating concerns about disruptions to endogenous microbial flora and the development of antibiotic resistance.[1] Furthermore, some studies suggest that 4-ED may have fewer off-target effects on host cell mitochondrial function compared to doxycycline.[2]

These application notes provide a comprehensive guide to utilizing this compound in Tet-On and Tet-Off systems, including detailed protocols for its preparation and application, methods for assessing its efficacy and potential cytotoxicity, and a comparative overview with doxycycline.

Data Presentation

Table 1: In Vitro Induction of Gene Expression: this compound vs. Doxycycline

| Cell Line | Inducer | Concentration Range | Fold Induction | Reference |

| HER2-expressing cell lines (Tet-On/Off) | This compound | Not specified | Similarly efficient as Doxycycline | |

| HER2-expressing cell lines (Tet-On/Off) | Doxycycline | Not specified | Similarly efficient as 4-ED | |

| HeLa Tet-ORFeus cells | Doxycycline | 6.3 - 100 ng/mL | Dose-dependent | ResearchGate |

| U2-OS-Luc Tet-On cells | Doxycycline | 0 - 1000 ng/mL | >500-fold | Takara Bio |

Table 2: In Vivo Administration and Efficacy: this compound vs. Doxycycline in a Conditional Mouse Model

| Inducer | Administration Route | Dosage | Outcome | Reference |

| This compound | Drinking Water | 7.5 mg/mL | >95% tumor remission within 7 days | |

| This compound | Subcutaneous (s.c.) | 10 mg/kg body weight | >95% tumor remission within 7 days | |

| Doxycycline | Drinking Water | 7.5 mg/mL | >95% tumor remission within 7 days | |

| Anhydrotetracycline | Subcutaneous (s.c.) | 10 mg/kg body weight | >95% tumor remission within 7 days |

Table 3: Off-Target Effects on Gene Expression

| Inducer | Model System | Method | Key Findings | Reference |

| This compound | Saccharomyces cerevisiae | RNA-seq | Caused dozens of genes to change expression. | |

| Doxycycline | Saccharomyces cerevisiae | RNA-seq | Elicited the greatest gene expression responses compared to Tetracycline and 4-ED. | |

| Doxycycline | Human cell lines | Microarray/RNA-seq | Can alter the expression of genes involved in mitochondrial function, cell proliferation, and metabolism. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile, nuclease-free water or DMSO

-

Sterile, light-protected microcentrifuge tubes

-

0.22 µm syringe filter

Procedure:

-

Determine the appropriate solvent. The solubility of this compound may vary depending on the supplier. It is typically soluble in DMSO and to a lesser extent in water.

-

Prepare a stock solution.

-

For a 1 mg/mL stock solution in water: Dissolve 1 mg of this compound powder in 1 mL of sterile, nuclease-free water. Gentle warming and vortexing may be required to fully dissolve the powder.

-

For a 10 mg/mL stock solution in DMSO: Dissolve 10 mg of this compound powder in 1 mL of sterile DMSO.

-

-

Sterilize the stock solution. Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected microcentrifuge tube.

-

Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage. Protect from light.

Protocol 2: Determination of Optimal this compound Concentration (Dose-Response Assay)

Materials:

-

Tet-inducible cell line expressing a reporter gene (e.g., Luciferase or GFP)

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

Apparatus for detecting the reporter signal (e.g., luminometer or fluorescence microscope/plate reader)

Procedure:

-

Cell Seeding: Seed the Tet-inducible reporter cell line into a 96-well plate at a density that will ensure cells are in the exponential growth phase at the time of analysis.

-

Preparation of 4-ED dilutions: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range, based on typical doxycycline concentrations, is from 1 ng/mL to 1000 ng/mL. Include a "no inducer" control.

-

Induction: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for 24-48 hours. The optimal incubation time should be determined empirically for your system.

-

Reporter Gene Assay: Measure the reporter gene expression.

-

For Luciferase: Lyse the cells and perform a luciferase assay according to the manufacturer's instructions.

-

For GFP: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

-

-

Data Analysis: Plot the reporter gene expression level against the concentration of this compound to generate a dose-response curve. The optimal concentration is the lowest concentration that gives the maximum induction with minimal cytotoxicity.

Protocol 3: In Vitro Gene Expression Induction using this compound

Materials:

-

Tet-inducible cell line

-

Complete cell culture medium

-

Optimal concentration of this compound (determined from Protocol 2)

-

Reagents for analyzing gene or protein expression (e.g., qPCR primers, antibodies)

Procedure:

-

Cell Culture: Culture the Tet-inducible cell line under standard conditions.

-

Induction: Add this compound to the culture medium at the predetermined optimal concentration.

-

Incubation: Incubate the cells for the desired period to allow for target gene expression.

-

Analysis: Harvest the cells and analyze the expression of the gene of interest at the mRNA level (e.g., using RT-qPCR) or protein level (e.g., using Western blotting or immunofluorescence).

Protocol 4: Cytotoxicity Assessment using MTT Assay

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated control wells.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

Caption: Mechanism of the Tet-On inducible system with this compound.

Caption: Mechanism of the Tet-Off inducible system with this compound.

Caption: General experimental workflow for using this compound.

References

Application of 4-Epidoxycycline in Conditional Mouse Models: A Detailed Guide for Researchers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetracycline-inducible (Tet-On/Tet-Off) systems are powerful tools for the temporal and quantitative control of gene expression in conditional mouse models. Doxycycline (Dox) has traditionally been the effector molecule of choice for these systems. However, its antibiotic properties can lead to undesirable side effects, including disruption of the gut microbiome, which may confound experimental results. 4-Epidoxycycline (4-ED), a hepatic metabolite of doxycycline, has emerged as a potent alternative that circumvents these issues. This document provides detailed application notes and protocols for the use of this compound in conditional mouse models.

Key Advantages of this compound

This compound offers a significant advantage over doxycycline due to its lack of antibiotic activity in mice.[1][2] This characteristic helps to avoid the selection of resistant bacteria and minimizes the adverse effects on the intestinal flora, such as diarrhea and colitis, which can be confounding factors in research.[1][2] Studies have shown that 4-ED is as efficient as doxycycline in regulating gene expression in both Tet-On and Tet-Off systems, both in vitro and in vivo.[1]

Quantitative Data Summary

The following tables summarize the recommended dosages and administration routes for this compound in conditional mouse models, with comparative data for Doxycycline.

Table 1: Recommended Dosages for this compound and Doxycycline in Mice

| Compound | Administration Route | Recommended Dosage | Reference |

| This compound | Drinking Water | 7.5 mg/ml | |

| Subcutaneous (s.c.) Injection | 10 mg/kg body weight | ||

| Doxycycline | Drinking Water | 7.5 mg/ml | |

| Subcutaneous (s.c.) Injection | Not specified in direct comparison | ||

| Anhydrotetracycline | Subcutaneous (s.c.) Injection | 10 mg/kg body weight |

Table 2: Comparative Efficacy of this compound and Doxycycline

| System | Model | Inducer and Dosage | Outcome | Efficacy | Reference |

| Tet-Off | HER2-expressing tumor cells | 4-ED (in vitro) | HER2 expression switched off | Similar to Doxycycline | |

| Tet-On | HER2-expressing tumor cells | 4-ED (in vitro) | HER2 expression switched on | Similar to Doxycycline | |

| Tet-Off | HER2 conditional mouse model with tumors | 4-ED (7.5 mg/ml in water) | >95% tumor remission in 7 days | Similar to Doxycycline | |

| Tet-Off | HER2 conditional mouse model with tumors | 4-ED (10 mg/kg, s.c.) | >95% tumor remission in 7 days | Similar to Doxycycline |

Experimental Protocols

Protocol 1: Administration of this compound in Drinking Water

This protocol is suitable for long-term and systemic induction of gene expression.

Materials:

-

This compound powder

-

Sterile, purified water (e.g., reverse osmosis purified water)

-

Light-protected water bottles

-

Sucrose (optional, to improve palatability)

-

pH meter and solutions for adjustment (if necessary)

Procedure:

-

Preparation of 4-ED Solution:

-

Calculate the total volume of drinking water required for the experimental period.

-

Weigh the appropriate amount of this compound powder to achieve a final concentration of 7.5 mg/ml.

-

Dissolve the 4-ED powder in a small volume of sterile water before adding it to the final volume. Ensure complete dissolution.

-

(Optional) Add sucrose to a final concentration of 1-5% to mask any bitter taste and encourage water consumption.

-

-

Stability and Storage:

-

Tetracycline derivatives can be sensitive to light and pH. It is recommended to prepare fresh solutions regularly (e.g., every 2-3 days) and store them in light-protected water bottles.

-

While specific stability data for 4-ED in water is limited, studies on doxycycline show it is stable for at least 7 days in acidified water (pH 2.6) in untinted bottles.

-

-

Administration to Mice:

-

Replace the regular drinking water with the 4-ED-containing water.

-

Monitor the water consumption of the mice for the first few days to ensure adequate intake and hydration. If consumption is low, the concentration of sucrose can be adjusted.

-

Check the water bottles daily for any signs of precipitation or contamination.

-

Protocol 2: Subcutaneous (s.c.) Administration of this compound

This method allows for precise dosing and rapid induction of gene expression.

Materials:

-

This compound powder

-

Sterile vehicle for injection (e.g., sterile saline or phosphate-buffered saline (PBS))

-

Sterile syringes (e.g., 1 ml) and needles (e.g., 25-27 gauge)

-

Animal scale for accurate weight measurement

Procedure:

-

Preparation of 4-ED Injection Solution:

-

Determine the required volume of injection for each mouse based on its body weight and the desired dose of 10 mg/kg.

-

Prepare a stock solution of this compound in the chosen sterile vehicle. The concentration of the stock solution should be calculated to allow for a reasonable injection volume (e.g., 100-200 µl per 25g mouse).

-

Ensure the 4-ED is completely dissolved. Gentle warming or vortexing may be necessary. The solution should be sterile-filtered if prepared from non-sterile powder.

-

-

Administration Technique:

-

Weigh the mouse to calculate the precise volume of the 4-ED solution to be injected.

-

Restrain the mouse securely.

-

Lift the loose skin over the back, between the shoulder blades, to form a "tent".

-

Insert the needle at the base of the tented skin, parallel to the spine.

-

Aspirate slightly to ensure the needle is not in a blood vessel.

-

Inject the calculated volume of the 4-ED solution subcutaneously.

-

Withdraw the needle and return the mouse to its cage.

-

-

Frequency of Injection:

-

The frequency of subcutaneous injections will depend on the experimental design and the required duration of gene expression. Daily injections are a common starting point, but the optimal frequency may need to be determined empirically based on the pharmacokinetics of 4-ED and the desired level of induction.

-

Visualizations

Signaling Pathways

Caption: Mechanism of Tet-Off and Tet-On inducible systems with this compound.

Experimental Workflow

Caption: General experimental workflow for using this compound in mice.

References

Application Notes and Protocols for 4-Epidoxycycline in Murine In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epidoxycycline (4-ED) is a stereoisomer and a hepatic metabolite of the commonly used antibiotic, doxycycline. A key advantage of 4-ED for in vivo research in mice is its lack of antibiotic activity.[1][2] This characteristic prevents the disruption of the gut microbiome, a significant confounding factor in many studies. 4-ED is primarily utilized as an effector molecule in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems, offering temporal and dose-dependent control of transgene expression.[1][2] Its efficacy in regulating gene expression is comparable to that of doxycycline.[1] These notes provide an overview of the dosage and administration of this compound for in vivo studies in mice.

Data Presentation

Table 1: Recommended Dosage of this compound for In Vivo Studies in Mice

| Application | Administration Route | Dosage | Study Duration | Mouse Model | Outcome | Reference |

| Conditional Gene Expression (HER2 oncogene) | Drinking Water | 7.5 mg/mL | 7 days | Nude mice with tumor xenografts | >95% tumor remission | |

| Conditional Gene Expression (HER2 oncogene) | Subcutaneous (s.c.) Injection | 10 mg/kg body weight | 7 days | Nude mice with tumor xenografts | >95% tumor remission |

Note: The majority of published in vivo studies utilizing this compound in mice are focused on the regulation of gene expression in conditional mouse models.

Experimental Protocols

Protocol 1: Preparation of this compound for Administration

1.1. Preparation for Oral Administration in Drinking Water:

-

Vehicle: Sterile, purified water. The stability of doxycycline, a closely related compound, has been shown to be sufficient in drinking water for several days.

-

Procedure:

-

Calculate the total volume of drinking water required for the study duration and the number of cages.

-

Weigh the required amount of this compound powder. For a concentration of 7.5 mg/mL, dissolve 7.5 g of this compound in 1 liter of sterile water.

-

Stir the solution until the this compound is completely dissolved. Gentle warming may aid dissolution, but do not boil.

-

Protect the solution from light by using amber water bottles or by wrapping the bottles in aluminum foil.

-

Provide the this compound-containing water to the mice as the sole source of drinking water.

-

Replace the medicated water every 3-4 days to ensure stability and freshness.

-

1.2. Preparation for Subcutaneous Injection:

-

Vehicle: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). While this compound is soluble in DMSO, for in vivo injections, it is crucial to use a vehicle that is well-tolerated and minimizes tissue irritation. A common practice for tetracycline compounds is to dissolve them in a minimal amount of a suitable solvent like DMSO and then dilute to the final concentration with sterile saline or PBS, ensuring the final DMSO concentration is very low (typically <5-10%) to avoid toxicity.

-

Procedure:

-

Determine the required concentration of the this compound solution based on the desired dosage (e.g., 10 mg/kg) and the injection volume.

-

If necessary, dissolve the weighed this compound powder in a minimal volume of a biocompatible solvent.

-

Bring the solution to the final desired volume with sterile saline or PBS.

-

Ensure the final solution is clear and free of precipitates. If precipitates are present, the formulation may need to be optimized.

-

Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

-

Protocol 2: Administration of this compound to Mice

2.1. Oral Administration via Drinking Water:

-

Follow the preparation steps in Protocol 1.1.

-

Fill the water bottles of the experimental cages with the this compound solution.

-

Monitor the water consumption to ensure the mice are drinking the medicated water.

-

Replace the water bottles with fresh solution every 3-4 days.

2.2. Subcutaneous (s.c.) Injection:

-

Animal Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the injection. This can be done manually by scruffing the mouse or by using a restraint device.

-

Injection Site: The loose skin over the back, between the shoulder blades, is a common site for subcutaneous injections in mice.

-

Procedure:

-

Prepare the injection solution as described in Protocol 1.2.

-

Draw the calculated volume of the this compound solution into a sterile syringe fitted with a 25-27 gauge needle.

-

Lift the skin at the injection site to form a "tent."

-

Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

-

Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If no blood appears, proceed with the injection.

-

Inject the solution slowly and smoothly.

-

Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of this compound in Tet-On and Tet-Off systems.

Experimental Workflow

Caption: General experimental workflow for in vivo studies with this compound.

References

Preparation of 4-Epidoxycycline Stock Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and use of 4-Epidoxycycline stock solutions for in vitro cell culture applications. This compound, a hepatic metabolite of doxycycline, is a valuable tool for regulating gene expression in Tet-On and Tet-Off systems without the associated antibiotic activity.[1][2][3] Proper preparation and handling of stock solutions are critical to ensure experimental reproducibility and accuracy. This guide outlines the necessary materials, a detailed step-by-step protocol for solubilization, and best practices for storage to maintain compound integrity.

Physicochemical Properties and Solubility

This compound is the 4-epimer of doxycycline.[2][3] Understanding its fundamental properties is crucial for the correct preparation of stock solutions. A summary of its key characteristics is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₄N₂O₈ | |

| Molecular Weight | 444.43 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | ||

| Dimethyl Sulfoxide (DMSO) | Soluble (>10 mg/mL) | |

| Methanol | Sparingly soluble (~1 mg/mL) | |

| Water | Insoluble | |

| Purity | Typically >70% - 98% (verify with supplier) |

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the overall workflow for preparing a sterile this compound stock solution for use in cell culture experiments.

References

Application Notes and Protocols for 4-Epidoxycycline in Inducible Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetracycline (Tet)-inducible gene expression system is a powerful tool for regulating gene expression in a controlled and reversible manner. This system relies on the activity of two key proteins: the tetracycline-controlled transactivator (tTA) and the reverse tetracycline-controlled transactivator (rtTA). The tTA protein activates gene expression in the absence of an effector molecule (Tet-Off system), while the rtTA protein requires an effector molecule, such as doxycycline, to activate gene expression (Tet-On system).

4-Epidoxycycline is a derivative of doxycycline that can be used as an alternative effector molecule to control both Tet-On and Tet-Off systems. A key advantage of this compound is its lack of antibiotic activity, which can be beneficial for long-term experiments or in settings where antibiotic effects could confound experimental results. Studies have shown that this compound is similarly efficient to doxycycline in both activating rtTA and inactivating tTA, making it a reliable substitute for controlling gene expression in vitro and in vivo.

These application notes provide detailed protocols and guidelines for using this compound to inactivate tTA or activate rtTA proteins in research and drug development settings.

Data Presentation

Table 1: Comparison of this compound and Doxycycline for in vitro applications

| Feature | This compound | Doxycycline |

| Mechanism of Action | Binds to tTA to inactivate it; Binds to rtTA to activate it | Binds to tTA to inactivate it; Binds to rtTA to activate it |

| Effective Concentration Range (in vitro) | 10 - 1000 ng/mL (optimization recommended) | 10 - 1000 ng/mL |

| Antibiotic Activity | No | Yes |

| Common Solvent | DMSO | Water, Ethanol, or DMSO |

| Storage of Stock Solution | -20°C or -80°C | -20°C |

Table 2: Recommended Starting Concentrations for this compound in Cell Culture

| System | Purpose | Recommended Starting Concentration |

| Tet-Off (tTA) | Inactivate tTA (Turn gene expression OFF) | 100 ng/mL |

| Tet-On (rtTA) | Activate rtTA (Turn gene expression ON) | 100 ng/mL |

Note: The optimal concentration of this compound may vary depending on the cell type, the specific tTA or rtTA variant, and the promoter system used. It is highly recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or cryovials

Procedure:

-

Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 1 mg/mL).

-

In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder.

-

Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Inactivation of tTA Protein in a Tet-Off System

Materials:

-

Cells stably or transiently expressing the tTA protein and a gene of interest under the control of a tetracycline-responsive element (TRE).

-

Complete cell culture medium.

-

This compound stock solution (e.g., 1 mg/mL).

Procedure:

-

Culture the cells under standard conditions.

-

To inactivate tTA and turn off gene expression, dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 100 ng/mL).

-

Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for the desired period (e.g., 24-48 hours) to achieve inactivation of tTA and subsequent downregulation of the target gene.

-

To re-activate gene expression, remove the this compound-containing medium, wash the cells with sterile PBS, and add fresh medium without this compound.

Protocol 3: Activation of rtTA Protein in a Tet-On System

Materials:

-

Cells stably or transiently expressing the rtTA protein and a gene of interest under the control of a TRE.

-

Complete cell culture medium.

-

This compound stock solution (e.g., 1 mg/mL).

Procedure:

-

Culture the cells under standard conditions.

-

To activate rtTA and turn on gene expression, dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 100 ng/mL).

-

Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for the desired period (e.g., 24-48 hours) to achieve activation of rtTA and subsequent expression of the target gene.

-

To turn off gene expression, remove the this compound-containing medium, wash the cells with sterile PBS, and add fresh medium without this compound.

Visualizations

Caption: Mechanism of the Tet-Off system with this compound.

Caption: Mechanism of the Tet-On system with this compound.

Caption: General experimental workflow for using this compound.

Application Note: Quantification of 4-Epidoxycycline Using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 4-Epidoxycycline, a critical degradation product and process impurity of the antibiotic Doxycycline. The described protocol is designed for researchers, quality control analysts, and drug development professionals, providing a reliable and stability-indicating assay. The method separates this compound from Doxycycline and other related substances, ensuring precise quantification. All methodologies, including system suitability, sample preparation, and chromatographic conditions, are outlined. Validation data is presented in tabular format for clarity.

Introduction

Doxycycline is a widely used broad-spectrum tetracycline antibiotic. During its synthesis and storage, it can degrade or epimerize to form impurities, with this compound being a significant related substance. The quantification of this epimer is crucial for ensuring the safety, efficacy, and stability of Doxycycline drug products. Regulatory bodies like the United States Pharmacopeia (USP) have set specific limits for this compound, making its accurate measurement a mandatory part of quality control.[1][2] This document provides a detailed, validated HPLC method to effectively separate and quantify this compound.

Principle

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C8 or C18) and the mobile phase is polar. Doxycycline and its epimer, this compound, are separated based on their differential partitioning between the stationary and mobile phases. Detection is typically achieved using a UV detector at a wavelength where both compounds exhibit significant absorbance. The concentration of this compound is determined by comparing its peak area to that of a reference standard of known concentration.

Apparatus and Materials

-

Apparatus

-

HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

-

Chromatographic data acquisition and processing software.

-

Analytical balance.

-

pH meter.

-

Sonicator.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE).

-

-

Chemicals and Reagents

-

Doxycycline Hyclate Reference Standard (RS).

-

This compound Reference Standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium phosphate monobasic (analytical grade).

-

Orthophosphoric acid or Perchloric acid (analytical grade).

-

Triethylamine (TEA) (HPLC grade).

-

Edetate disodium (EDTA) (analytical grade).

-

Water (HPLC grade or Milli-Q).

-

Experimental Protocols

Preparation of Solutions

-

Diluent: A common diluent is 0.01 N Hydrochloric acid.[1][3]

-

Mobile Phase Preparation (Example Method):

-

Mobile Phase A: Prepare a buffer solution containing 25 mM potassium phosphate and 2 mM EDTA. Adjust the pH to 8.5 with triethylamine.[4]

-

Mobile Phase B: Methanol.

-